N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride is identified as Impurity IV in the analysis of quetiapine fumarate, a pharmaceutical substance. [] This compound is classified as a potential impurity, encompassing by-products, starting materials, and intermediates found within the substance. [] Its presence is relevant to the quality control and analysis of quetiapine fumarate. []
N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride is a chemical compound primarily recognized as an impurity in the pharmaceutical drug quetiapine, which is used to treat psychiatric disorders such as schizophrenia and bipolar disorder. This compound's structural characteristics and its relationship to quetiapine have made it a subject of interest in pharmaceutical chemistry and toxicology.
The compound has been identified in various studies focusing on the impurities associated with quetiapine fumarate. It was characterized using spectroscopic methods, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, which confirmed its structure and elucidated its formation pathways .
The synthesis of N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. The use of solvents and catalysts may also be optimized based on the specific reagents employed.
The molecular formula for N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride is , with a molecular weight of 349.88 g/mol. The structural representation includes:
N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride can participate in various chemical reactions typical for aryl amides:
Reactions involving this compound are often studied under controlled laboratory conditions to ascertain reaction kinetics and product distributions.
The mechanism by which N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride exerts its biological effects is not fully elucidated but may involve:
N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride primarily serves as a reference standard in analytical chemistry for impurity profiling in pharmaceutical formulations. Its identification aids in ensuring the quality and safety of drugs containing quetiapine by monitoring potential impurities during manufacturing processes.
Additionally, it may be explored for further pharmacological studies aimed at understanding its interactions within biological systems, potentially leading to new therapeutic applications or insights into drug design strategies targeting similar molecular frameworks.
N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride (CAS 1126432-66-3) is an organic hydrochloride salt with the molecular formula C₁₇H₂₀ClN₃OS and a molecular weight of 349.88 g/mol. Its structure features a central piperazine ring carboxamide-linked to a 2-(phenylthio)aniline moiety. The phenylthioether group (C₆H₅S–) attached ortho to the aniline nitrogen creates steric hindrance, influencing conformation and reactivity. Key identifiers include:
Table 1: Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 1126432-66-3 |
Molecular Formula | C₁₇H₂₀ClN₃OS |
Exact Mass | 349.11 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 57.8 Ų |
This compound was first identified in 2009 during systematic impurity profiling of the antipsychotic drug quetiapine fumarate. Researchers characterized it as Impurity IV using LC-MS, NMR, and IR spectroscopy. It arises during quetiapine synthesis when the intermediate 2-(phenylthio)aniline reacts with N-(chlorocarbonyl)piperazine instead of the intended chloroalkyl precursor. This side reaction occurs due to competing nucleophilic substitution at the carbonyl carbon [1] [4]. Its structural confirmation marked a milestone in understanding quetiapine’s impurity landscape, enabling improved process controls.
Table 2: Key Research Timeline
Year | Event |
---|---|
2009 | First isolation and structural characterization as quetiapine Impurity IV |
2021 | Commercial availability of deuterated analog (d8-piperazine) for analytical tracing [3] [5] |
As a process-related impurity, this compound is monitored at strict levels (typically <0.1%) in quetiapine APIs due to potential impacts on drug efficacy and safety. It emerges during the final amidation step if piperazine stoichiometry or reaction temperatures are suboptimal [1] [4]. The compound also serves as:
Table 3: Impurity Classification in Quetiapine Synthesis
Designation | Identity | Origin |
---|---|---|
Impurity I | 2-(Phenylthio)aniline | Unreacted starting material |
Impurity IV | N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide | Amidation side product |
Impurity VI | 11-(1-Piperazinyl)dibenzo[b,f][1,4]thiazepine | Cyclization intermediate |
Sourcing remains specialized, with suppliers like Santa Cruz Biotechnology (1 g = $430) and TRC (5 g = custom quote) emphasizing its research-grade status [2] [7] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: